tert-Butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate
Description
tert-Butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate (CAS: 1353989-90-8) is a heterocyclic compound featuring a pyrimidine core substituted with ethoxy (OEt) and methylthio (SMe) groups at the 6- and 2-positions, respectively. The piperazine ring, protected by a tert-butyloxycarbonyl (Boc) group, enhances its stability during synthetic workflows. This compound serves as a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs) . Its molecular formula is C₁₄H₂₁N₄O₃S, with a molecular weight of 329.41 g/mol.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-6-22-13-11-12(17-14(18-13)24-5)19-7-9-20(10-8-19)15(21)23-16(2,3)4/h11H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJYIOUNPVQVCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701116582 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[6-ethoxy-2-(methylthio)-4-pyrimidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701116582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353989-90-8 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[6-ethoxy-2-(methylthio)-4-pyrimidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353989-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-[6-ethoxy-2-(methylthio)-4-pyrimidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701116582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrimidine ring: This can be achieved through a condensation reaction between an appropriate aldehyde and a guanidine derivative.
Introduction of the ethoxy and methylthio groups: These groups can be introduced via nucleophilic substitution reactions.
Formation of the piperazine ring: This step involves the cyclization of a suitable diamine precursor.
Attachment of the tert-butyl group: This is typically done through a tert-butylation reaction using tert-butyl chloride in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
tert-Butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using a suitable catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles, depending on the desired transformation. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
tert-Butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving pyrimidine derivatives.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Halogen vs. Alkoxy Substituents
- tert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate (CAS: 932046-78-1)
- Substituents : Chloro (Cl) at 6-position, methylthio (SMe) at 2-position.
- Molecular Formula : C₁₄H₂₁ClN₄O₂S.
- Key Differences :
- The chloro group is electron-withdrawing, reducing pyrimidine ring reactivity compared to the ethoxy group’s electron-donating effect in the target compound.
Lower lipophilicity (Cl vs. OEt) may influence membrane permeability .
tert-Butyl 4-(6-(4-chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidine-4-carbonyl)piperazine-1-carboxylate
- Substituents : Aryl group with Cl and CF₃ at 6-position.
- Key Differences :
- Trifluoromethyl groups enhance metabolic stability but may reduce solubility .
Thioether-Linked Isoxazole Derivatives
Compounds 6d , 6e , and 6f () feature isoxazole moieties attached via a thioether bridge:
- tert-Butyl 4-(2-(((3-(4-methoxyphenyl)isoxazol-5-yl)methyl)thio)pyrimidin-4-yl)piperazine-1-carboxylate (6d)
- Melting Point : 120–122°C.
- Yield : 55%.
- Key Differences :
- Isoxazole introduces hydrogen-bonding capability, enhancing target engagement in enzymes like histone deacetylases (HDACs).
- Higher melting points (vs. target compound’s unspecified MP) suggest improved crystallinity due to planar isoxazole .
Piperazine Modifications
Boc-Protected vs. Free Piperazine
- tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS: 205059-24-1)
- Structure : Piperazine fused with piperidine.
- Molecular Weight : 269.38 g/mol.
- Key Differences :
- Boc deprotection is required for further functionalization, unlike analogs with stable ethers or thioethers .
Tabulated Comparison of Key Compounds
Biological Activity
tert-Butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring and a pyrimidine moiety, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its development as a therapeutic agent.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 383.51 g/mol. The presence of the tert-butyl group enhances lipophilicity, potentially influencing biological activity and solubility.
Key Features of the Compound:
| Feature | Description |
|---|---|
| Molecular Formula | C₁₇H₂₄N₄O₃S |
| Molecular Weight | 383.51 g/mol |
| Functional Groups | Piperazine, Pyrimidine, Ethoxy, Methylthio |
| Lipophilicity | Enhanced due to tert-butyl group |
Biological Activity
Preliminary studies indicate that compounds structurally related to this compound exhibit significant biological activities, particularly as potential inhibitors of specific protein targets involved in cancer pathways. Notably, related compounds have been investigated for their ability to inhibit KRas G12C mutations, which are implicated in various cancers.
The biological activity of this compound may be attributed to its interaction with various molecular targets. Interaction studies focusing on binding affinity and inhibition potency against target proteins can be conducted using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). These methods provide insights into the mechanism of action and the potential therapeutic applications of the compound.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrimidine derivatives, highlighting their anti-cancer, anti-bacterial, and anti-viral properties:
-
Anti-Cancer Activity :
- A study demonstrated that pyrimidine derivatives could inhibit cell proliferation in cancer cell lines, showcasing their potential as anti-cancer agents .
- Compounds similar to tert-butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperazine have shown promise in inhibiting KRas mutations, which are critical in oncogenesis.
- Anti-Bacterial Activity :
- Pharmacokinetics and Toxicity :
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound:
| Compound Name | Key Features |
|---|---|
| tert-butyl 4-(6-methoxypyrimidin-4-yl)piperazine-1-carboxylate | Lacks ethoxy group; potential for different biological activity |
| tert-butyl 2-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate | Contains a pyrrolidine ring; altered pharmacokinetics |
| tert-butyl 2-(((6-methoxycarbonylpyrimidin-4-yl)oxy)methyl)piperidine | Features an additional carbonyl group; increased reactivity |
Q & A
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
